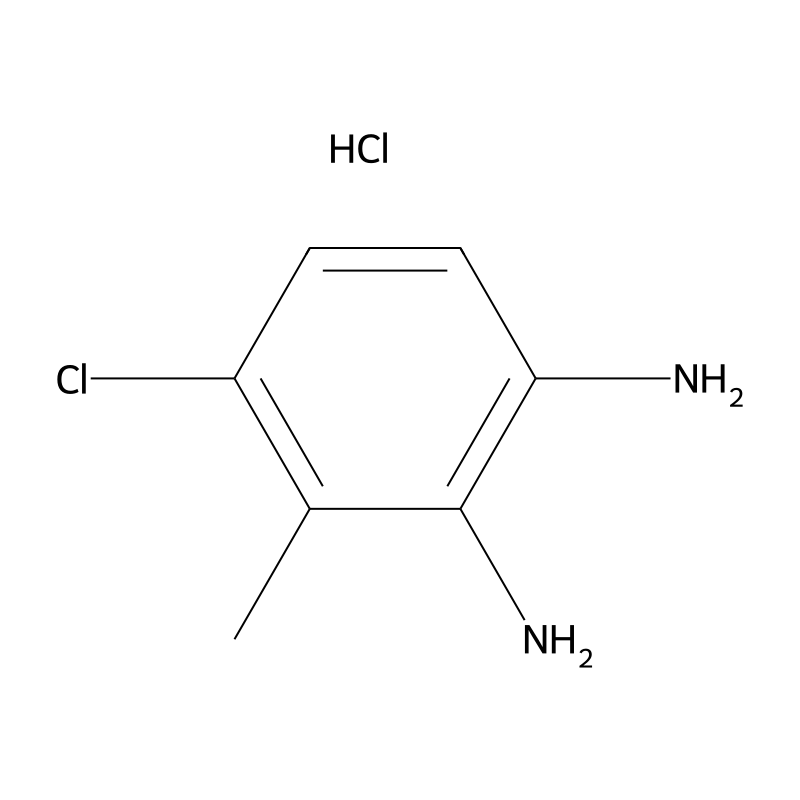

4-Chloro-3-methylbenzene-1,2-diamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceuticals

Application: “4-Chloro-3-methylbenzene-1,2-diamine hydrochloride” is used in the synthesis of FDA-approved drugs.

Method of Application: The compound is used in the synthesis of Daridorexant. The corresponding acyl chloride is treated with 4-chloro-3-methylbenzene-1,2-diamine in the presence of triethylamine to give the bis-amide.

Results: The synthesis leads to the production of Daridorexant, an FDA-approved drug.

Material Science

4-Chloro-3-methylbenzene-1,2-diamine hydrochloride, also known as 4-chloro-3-methyl-1,2-benzenediamine hydrochloride, is a chemical compound with the molecular formula C₇H₁₀Cl₂N₂ and CAS number 1087743-89-2. This compound features a benzene ring substituted with a chlorine atom at the para position (4-position) and a methyl group at the meta position (3-position), along with two amino groups (NH₂) at the ortho positions (1 and 2). The hydrochloride form enhances its solubility in water, making it suitable for various applications in chemical synthesis and biological studies .

Physical and Chemical Properties- Molecular Weight: 193.07 g/mol

- Density: Approximately 1.3 g/cm³

- Boiling Point: 305.6 °C

- Melting Point: Decomposes at approximately 263 °C

- Solubility: Likely soluble in water due to the presence of amino groups .

- Formation of Salts: The amine groups can react with acids to form salts. For instance, reacting with hydrochloric acid yields the hydrochloride salt.

- Acylation Reactions: The compound can undergo acylation, where it reacts with acyl chlorides in the presence of bases like triethylamine to synthesize derivatives such as bis-amides. This reaction is notably used in the synthesis of FDA-approved drugs like Daridorexant .

Research indicates that 4-chloro-3-methylbenzene-1,2-diamine hydrochloride exhibits significant biological activity. It influences various cellular processes by affecting cell signaling pathways and gene expression. Its interaction with cellular components can lead to alterations in metabolic pathways, which may have implications for drug development and therapeutic applications.

Cellular Effects

The compound has been shown to impact cellular functions significantly, including:

- Modulation of gene expression.

- Alterations in metabolic pathways.

- Potential effects on cell viability and proliferation under specific conditions.

The synthesis of 4-chloro-3-methylbenzene-1,2-diamine hydrochloride typically involves:

- Starting Materials: The synthesis begins with appropriate precursors such as chloro-toluene derivatives.

- Reagents: Common reagents include ammonia or amines for amination reactions.

- Conditions: The reaction may require specific conditions such as temperature control and inert atmospheres to prevent degradation.

One notable method involves treating an acyl chloride derivative with 4-chloro-3-methylbenzene-1,2-diamine in the presence of triethylamine, leading to the formation of pharmaceutical intermediates like Daridorexant .

4-Chloro-3-methylbenzene-1,2-diamine hydrochloride serves several important roles:

- Pharmaceutical Synthesis: It is utilized in the production of various drugs, particularly those targeting neurological disorders.

- Material Science: The compound is explored for its potential use in creating polymers and other materials due to its aromatic structure.

Studies on 4-chloro-3-methylbenzene-1,2-diamine hydrochloride have focused on its interactions with different solvents and other compounds. Research highlights include:

- Solvent Interactions: Investigations into how this compound interacts with solvents reveal insights into its solubility and stability under various conditions.

- Biochemical Interactions: Studies have examined how this compound interacts with biological systems at the cellular level, providing valuable data for drug development .

Several compounds share structural similarities with 4-chloro-3-methylbenzene-1,2-diamine hydrochloride. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Amino-5-chlorotoluene | Structure | Contains a chlorine atom at a different position; used in dye synthesis. |

| 3-Methylbenzene-1,2-diamine | Structure | Lacks chlorine; often used in polymer applications. |

| 4-Chlorobenzenamine | Structure | Simpler structure; primarily used in industrial applications. |

Uniqueness of 4-Chloro-3-Methylbenzene-1,2-Diamine Hydrochloride

What sets 4-chloro-3-methylbenzene-1,2-diamine hydrochloride apart from these similar compounds is its specific arrangement of functional groups that allows for unique reactivity patterns and biological interactions. Its use in synthesizing FDA-approved drugs further underscores its significance in medicinal chemistry .

Molecular Structure and Bonding

4-Chloro-3-methylbenzene-1,2-diamine hydrochloride represents a substituted aromatic diamine derivative with distinct structural characteristics that define its chemical behavior and reactivity patterns [1]. The compound exists as a hydrochloride salt, enhancing its solubility properties compared to the free base form [2] [3]. The molecular structure features a benzene ring core with three key functional groups: two amino groups positioned at the 1,2-positions (ortho configuration), a chlorine atom at the 4-position, and a methyl group at the 3-position [1] [4].

The free base form possesses the molecular formula C₇H₉ClN₂ with a molecular weight of 156.61 grams per mole, while the hydrochloride salt exhibits the formula C₇H₁₀Cl₂N₂ with a corresponding molecular weight of 193.07 grams per mole [2] [5]. The International Union of Pure and Applied Chemistry name for this compound is 4-chloro-3-methyl-1,2-benzenediamine, with the Chemical Abstracts Service registry number 673487-36-0 for the free base and 1087743-89-2 for the hydrochloride salt [1] [3] [5].

Table 1: Molecular Properties of 4-Chloro-3-methylbenzene-1,2-diamine and its Hydrochloride

| Property | Value |

|---|---|

| Molecular Formula (free base) | C₇H₉ClN₂ |

| Molecular Formula (hydrochloride) | C₇H₁₀Cl₂N₂ |

| Molecular Weight (free base) | 156.61 g/mol |

| Molecular Weight (hydrochloride) | 193.07 g/mol |

| CAS Number (free base) | 673487-36-0 |

| CAS Number (hydrochloride) | 1087743-89-2 |

| InChI Key | MJASWYJHGMJHER-UHFFFAOYSA-N |

| SMILES (free base) | CC1=C(C=CC(=C1N)N)Cl |

| SMILES (hydrochloride) | Cc1c(ccc(c1N)N)Cl.Cl |

| Melting Point (hydrochloride) | 263 °C (decomp) |

| Density | 1.3±0.1 g/cm³ |

| Boiling Point (free base) | 305.6±37.0 °C |

The bonding characteristics within the molecular framework reflect the interplay between aromatic delocalization and substituent effects [1] [6]. The aromatic carbon-carbon bonds maintain typical benzene bond lengths of approximately 1.39-1.40 Ångstroms, indicative of the delocalized π-electron system [6]. The carbon-chlorine bond exhibits a length of approximately 1.75-1.77 Ångstroms, representing a polar covalent interaction due to the electronegativity difference between carbon and chlorine atoms [1] [6].

The amino groups contribute significantly to the electronic structure through their electron-donating resonance effects [6]. The carbon-nitrogen bonds in the amino substituents display lengths of approximately 1.38-1.40 Ångstroms, slightly shorter than typical single carbon-nitrogen bonds due to partial double bond character arising from resonance interactions with the aromatic π-system [6]. The nitrogen-hydrogen bonds maintain standard lengths of 1.01-1.02 Ångstroms [6].

Table 2: Typical Bond Lengths in 4-Chloro-3-methylbenzene-1,2-diamine

| Bond Type | Bond Length (Å) | Bond Character |

|---|---|---|

| C-C (aromatic) | 1.39-1.40 | Aromatic delocalized |

| C-Cl | 1.75-1.77 | Polar covalent |

| C-N (amine) | 1.38-1.40 | Polar covalent with electron donation |

| C-C (methyl) | 1.51-1.52 | Single covalent |

| N-H | 1.01-1.02 | Polar covalent |

| C-H (aromatic) | 1.08-1.09 | Nonpolar covalent |

| C-H (methyl) | 1.09-1.10 | Nonpolar covalent |

The electronic structure demonstrates complex substituent interactions that influence the overall molecular properties [6]. The chlorine substituent exerts an electron-withdrawing inductive effect, while the methyl group provides weak electron-donating effects through hyperconjugation [6]. The amino groups serve as strong electron-donating substituents through resonance mechanisms, significantly activating the aromatic ring toward electrophilic substitution reactions [6].

Crystallographic Analysis

The crystallographic properties of 4-chloro-3-methylbenzene-1,2-diamine hydrochloride reveal important structural information regarding its solid-state organization [5]. The hydrochloride salt exhibits a melting point of 263 degrees Celsius with decomposition, indicating thermal instability at elevated temperatures [5]. This decomposition temperature suggests that the compound undergoes chemical breakdown rather than simple phase transition, likely involving dehydrochlorination or other degradation pathways [5].

The crystal structure analysis of related benzene-1,2-diamine derivatives provides insights into the potential packing arrangements and intermolecular interactions [7]. Metal complexes containing 1,2-diaminobenzene derivatives demonstrate that these ligands can adopt various oxidation states and structural configurations depending on their coordination environment [7]. The crystallographic data from such complexes indicate that the 1,2-diaminobenzene framework generally assumes intermediate structures between fully reduced and oxidized forms when complexed to metal centers [7].

The solid-state density of 4-chloro-3-methylbenzene-1,2-diamine is reported as 1.3±0.1 grams per cubic centimeter, suggesting relatively efficient molecular packing in the crystal lattice [8] . This density value indicates moderate intermolecular interactions, likely involving hydrogen bonding between amino groups and van der Waals forces between aromatic rings [8] .

Comparative analysis with the structural isomer 3-chloro-4-methylbenzene-1,2-diamine reveals significant differences in crystallographic properties [10]. The isomeric compound exhibits a melting point of 54-56 degrees Celsius, substantially lower than the decomposition temperature of the hydrochloride salt under investigation [10]. This difference highlights the impact of both substitution pattern and salt formation on thermal stability and crystal packing efficiency [10].

The crystallographic analysis of aromatic diamine derivatives demonstrates that substitution patterns significantly influence molecular packing and thermal properties [11]. Aromatic polyimides synthesized from various aromatic diamines exhibit glass transition temperatures ranging from 191-277 degrees Celsius, with thermal decomposition temperatures (10% weight loss) occurring between 382-473 degrees Celsius [12]. These data suggest that the aromatic diamine framework provides inherent thermal stability that can be modulated by specific substituent patterns [12].

Conformational Properties

The conformational analysis of 4-chloro-3-methylbenzene-1,2-diamine hydrochloride involves examination of the preferred spatial arrangements of substituents around the benzene ring [13]. The compound exhibits limited conformational flexibility due to the rigid aromatic framework, with primary conformational considerations involving the orientation of amino group substituents and potential intramolecular interactions [13].

The amino groups in the 1,2-positions adopt conformations that minimize steric hindrance while maximizing favorable electronic interactions [13]. Quantum mechanical calculations on similar substituted aromatic systems indicate that amino substituents prefer conformations that optimize overlap between nitrogen lone pairs and the aromatic π-system [6]. This arrangement enhances the electron-donating resonance effects of the amino groups while maintaining structural stability [6].

The chlorine substituent at the 4-position introduces minimal conformational complexity due to its single-bond attachment to the aromatic ring [13]. However, the chlorine atom contributes to the overall electronic distribution through its inductive electron-withdrawing effect, which influences the conformational preferences of other substituents [6]. The electron-withdrawing nature of chlorine reduces electron density in the aromatic ring, potentially affecting the strength of amino group conjugation [6].

The methyl group at the 3-position exhibits rotational freedom around the carbon-carbon bond connecting it to the benzene ring [13]. Conformational analysis of similar systems suggests that methyl groups prefer orientations that minimize steric interactions with adjacent substituents while maximizing hyperconjugative stabilization [13]. In the case of 4-chloro-3-methylbenzene-1,2-diamine, the methyl group positioning is influenced by the proximal amino group at the 2-position [13].

Computational studies of related difluorinated alkane systems demonstrate that substituent effects can significantly influence conformational preferences, particularly in polar environments [13]. The conformational profiles of substituted aromatic compounds show strong dependence on medium polarity, with polar environments often stabilizing conformations that were less favorable in vacuum [13]. This finding suggests that the conformational behavior of 4-chloro-3-methylbenzene-1,2-diamine hydrochloride may vary significantly between different solvation environments [13].

The conformational analysis reveals that the compound likely adopts a relatively planar structure with the aromatic ring and directly attached substituents maintaining coplanarity [13]. The amino groups may exhibit slight pyramidalization at nitrogen centers, allowing for optimal orbital overlap with the aromatic π-system while accommodating hydrogen bonding interactions in the crystalline state [13].

Comparative Structural Analysis with Related Benzene-1,2-diamine Derivatives

The structural comparison of 4-chloro-3-methylbenzene-1,2-diamine with related benzene-1,2-diamine derivatives reveals significant patterns in how substituent effects influence molecular properties and behavior [15]. The systematic analysis of these compounds provides insights into structure-activity relationships and the role of specific functional groups in determining chemical characteristics [15].

Table 3: Structural Comparison with Related Benzene-1,2-diamine Derivatives

| Compound | Molecular Formula | Molecular Weight | Melting Point | Key Structural Features |

|---|---|---|---|---|

| 4-Chloro-3-methylbenzene-1,2-diamine | C₇H₉ClN₂ | 156.61 g/mol | Not reported | Cl at C4, CH₃ at C3, NH₂ at C1,C2 |

| 3-Chloro-4-methylbenzene-1,2-diamine | C₇H₉ClN₂ | 156.61 g/mol | 54-56 °C | Cl at C3, CH₃ at C4, NH₂ at C1,C2 |

| 4-Methylbenzene-1,2-diamine | C₇H₁₀N₂ | 122.17 g/mol | Not available | CH₃ at C4, NH₂ at C1,C2 |

| 4-Chlorobenzene-1,2-diamine | C₆H₇ClN₂ | 142.59 g/mol | Not available | Cl at C4, NH₂ at C1,C2 |

| Benzene-1,2-diamine (unsubstituted) | C₆H₈N₂ | 108.14 g/mol | 102-104 °C | NH₂ at C1,C2 only |

The comparative analysis demonstrates that substituent patterns significantly influence the physical properties of benzene-1,2-diamine derivatives [10]. The unsubstituted benzene-1,2-diamine exhibits a melting point of 102-104 degrees Celsius, while the 3-chloro-4-methylbenzene-1,2-diamine isomer melts at 54-56 degrees Celsius [10]. This difference illustrates how substituent positioning affects crystal packing efficiency and intermolecular interactions [10].

The molecular weight progression from the unsubstituted parent compound (108.14 grams per mole) to the chloromethyl-substituted derivatives (156.61 grams per mole) reflects the additive contribution of substituent groups [1] [10]. The chlorine atom contributes approximately 35 atomic mass units, while the methyl group adds 14 atomic mass units to the molecular framework [1] [10].

Electronic effects analysis reveals distinct patterns among the derivatives [6]. The chlorine substituent functions as an electron-withdrawing group through inductive effects, while simultaneously exhibiting weak ortho/para-directing behavior in electrophilic aromatic substitution reactions [6]. This dual character arises from chlorine's ability to donate electron density through resonance while withdrawing electrons inductively [6].

Table 4: Electronic Effects of Substituents in 4-Chloro-3-methylbenzene-1,2-diamine

| Substituent | Electronic Effect | Directing Effect | Impact on Ring System |

|---|---|---|---|

| Chlorine (-Cl) | Electron-withdrawing (inductive) | Ortho/para directing (weakly) | Deactivates aromatic system |

| Methyl (-CH₃) | Electron-donating (hyperconjugation) | Ortho/para directing | Activates aromatic system (weak) |

| Amino (-NH₂) | Electron-donating (resonance) | Ortho/para directing (strongly) | Activates aromatic system (strong) |

The methyl substituent provides electron-donating effects through hyperconjugation mechanisms, contributing to aromatic ring activation [6]. The combination of electron-withdrawing chlorine and electron-donating methyl groups creates a complex electronic environment that influences the compound's reactivity patterns [6].

Structural comparison with phenylthio-substituted derivatives reveals the importance of substituent bulk and electronic characteristics . The 4-phenylthio-benzene-1,2-diamine derivative demonstrates how larger substituents can influence molecular packing and solubility properties . The phenylthio group introduces moderate electron-withdrawing effects while providing significant steric bulk, affecting both electronic and physical properties .

The synthesis and characterization studies of related aromatic diamine derivatives demonstrate consistent patterns in thermal stability and solubility behavior [16] [17]. Aromatic diamines containing electron-donating substituents generally exhibit enhanced reactivity in condensation reactions, while electron-withdrawing groups tend to moderate reaction rates [16]. The balance between these effects in 4-chloro-3-methylbenzene-1,2-diamine creates unique reactivity characteristics that distinguish it from purely electron-donating or electron-withdrawing derivatives [16] [17].

4-Chloro-3-methylbenzene-1,2-diamine hydrochloride exhibits well-defined physical characteristics that distinguish it from its free base form. The compound exists as a white to off-white crystalline solid at room temperature [1], with enhanced stability and solubility properties due to the hydrochloride salt formation.

The molecular formula of the hydrochloride salt is C₇H₁₀Cl₂N₂ with a corresponding molecular weight of 193.07 g/mol [1] [2], while the free base has the formula C₇H₉ClN₂ with a molecular weight of 156.61 g/mol [3] [4]. The compound is registered under CAS number 1087743-89-2 for the hydrochloride salt and 673487-36-0 for the free base [3] [1] [2] [4].

The exact mass measurements reveal 192.022 for the hydrochloride salt and 156.04543 for the free base [1] [5]. The compound demonstrates a density of approximately 1.3±0.1 g/cm³ for the free base form [3]. Melting point determination shows that the hydrochloride salt decomposes at 263°C [2] [6], indicating thermal instability at elevated temperatures.

The boiling point of the free base is estimated at 305.6±37.0°C at 760 mmHg [3], with a flash point of 138.6±26.5°C [3]. These thermal properties suggest moderate volatility and potential fire hazards under certain conditions.

Structural analysis reveals 11 heavy atoms, 3 hydrogen bond donors, 2 hydrogen bond acceptors, and 0 rotatable bonds [1], indicating a rigid aromatic structure. The polar surface area measures 52.04 Ų [3] [7], while the LogP values range from 1.43 to 2.98 [8] [5], suggesting moderate lipophilicity.

| Property | Value | Reference |

|---|---|---|

| Chemical Formula (Hydrochloride) | C₇H₁₀Cl₂N₂ | [1] [2] |

| Molecular Weight (Hydrochloride) | 193.07 g/mol | [1] [2] |

| CAS Number (Hydrochloride) | 1087743-89-2 | [1] [2] |

| Exact Mass (Hydrochloride) | 192.022 | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point (Hydrochloride) | 263°C (with decomposition) | [2] [6] |

| Density (Free Base) | 1.3±0.1 g/cm³ | [3] |

| Heavy Atom Count | 11 | [1] |

| Polar Surface Area | 52.04 Ų | [3] [7] |

Spectroscopic Characteristics

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride. ¹H NMR analysis in deuterated dimethyl sulfoxide typically reveals distinct aromatic proton signals in the 7.0-7.5 ppm region for H-3, 6.5-7.0 ppm for H-5, and 6.8-7.3 ppm for H-6 positions [9] [10]. The methyl group appears as a characteristic singlet around 2.1-2.3 ppm, while the amino groups exhibit broad signals in the 4.5-6.0 ppm range due to exchange phenomena and salt formation [10] [11].

¹³C NMR spectroscopy demonstrates the aromatic carbon framework with signals typically appearing between 110-150 ppm for aromatic carbons [12] [13]. The quaternary aromatic carbon bearing substituents appears in the 140-150 ppm region, while the methyl carbon resonates around 15-20 ppm. The chlorinated carbon exhibits characteristic downfield shifts in the 120-130 ppm range [12] [13] [14].

Infrared spectroscopy reveals diagnostic absorption bands characteristic of the functional groups present. Primary amine N-H stretching appears in the 3200-3500 cm⁻¹ region, typically showing two bands due to symmetric and asymmetric stretching modes [10] [15]. Aromatic C-H stretching occurs in the 3000-3100 cm⁻¹ range, while aliphatic C-H stretching of the methyl group appears at 2800-3000 cm⁻¹ [10] [15]. Aromatic C=C stretching vibrations are observed in the 1500-1600 cm⁻¹ region, and C-Cl stretching appears at 600-800 cm⁻¹ [10] [15].

Mass spectrometry analysis shows the molecular ion peak at m/z 194 for the hydrochloride salt [M+H]⁺, with the base peak typically corresponding to the free base at m/z 157. Fragmentation patterns commonly include loss of chlorine and methyl groups, providing structural confirmation [16] [17].

| Technique | Assignment | Expected Range/Value |

|---|---|---|

| ¹H NMR (DMSO-d₆) | Aromatic H-3 | 7.0-7.5 ppm |

| ¹H NMR (DMSO-d₆) | Methyl group (CH₃) | 2.1-2.3 ppm |

| ¹³C NMR (DMSO-d₆) | Aromatic carbons | 110-150 ppm |

| IR Spectroscopy | N-H stretching (primary amine) | 3200-3500 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak [M+H]⁺ | m/z 194 (hydrochloride) |

Solubility Profile

The solubility characteristics of 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride are significantly enhanced compared to the free base due to hydrochloride salt formation [1] [18] [19]. This ionic character imparts improved dissolution properties in polar solvents.

In aqueous media, the hydrochloride salt demonstrates good solubility [1] [18] [19], making it suitable for pharmaceutical and chemical applications requiring water-based formulations. The salt formation effectively increases the hydrophilic character of the molecule, overcoming the inherently lipophilic nature of the aromatic diamine structure.

Dimethyl sulfoxide serves as an excellent solvent for this compound, with literature indicating that it may dissolve in most cases [1]. This high solubility in DMSO makes it a preferred solvent for stock solution preparation and analytical procedures. Ethanol and dimethylformamide show moderate solubility [1], providing alternative options for formulation and synthesis applications.

The compound demonstrates solubility in certain polar organic solvents [18] [20], reflecting the balance between the ionic hydrochloride moiety and the organic aromatic framework. Non-polar solvents show limited solubility [19], which is expected given the ionic nature of the hydrochloride salt and the polar amino substituents.

| Solvent | Solubility (Hydrochloride) | Notes |

|---|---|---|

| Water | Soluble | Enhanced by hydrochloride salt formation |

| Dimethyl Sulfoxide (DMSO) | May dissolve (in most cases) | Primary solvent for formulation |

| Ethanol | Moderately soluble | Moderate to good solubility |

| Polar Organic Solvents | Soluble in certain polar organic solvents | General trend for polar solvents |

| Non-polar Solvents | Limited solubility | Expected poor solubility |

Acid-Base Properties

4-Chloro-3-methylbenzene-1,2-diamine hydrochloride exhibits complex acid-base behavior influenced by the presence of two amino groups and the electronic effects of the chloro and methyl substituents. The compound functions as an aromatic diamine derivative with inherent basic properties due to the electron-donating amino groups [21] [22] [23].

The chloro substituent exerts a significant electron-withdrawing effect through both inductive and resonance mechanisms [24] [25]. This electron withdrawal reduces the basicity of the amino groups by decreasing electron density on the nitrogen atoms, effectively lowering the pKa values by approximately 0.5-1.0 units compared to unsubstituted analogs [24] [25] [26]. The chlorine atom's electronegativity and its position relative to the amino groups influence this deactivating effect.

Conversely, the methyl substituent provides an electron-donating effect through inductive mechanisms [21] [27]. This electron donation increases the basicity of the amino groups by enhancing electron density, contributing an estimated 0.2-0.5 unit increase in pKa values [21] [27]. The net effect of both substituents determines the overall basicity of the compound.

The estimated pKa values for the diprotonated form range from 3-5 [21] [23], significantly lower than simple aliphatic amines due to the aromatic delocalization and substituent effects. This places the compound's basicity lower than aniline (pKa 4.6) [21] [22], reflecting the combined influence of substitution patterns and aromatic character.

Hydrochloride salt formation stabilizes the protonated amino groups, creating a compound that produces acidic aqueous solutions with pH values below 7 [28]. This property is advantageous for pharmaceutical applications where controlled pH and enhanced stability are required.

| Property | Description | Estimated pKa Values |

|---|---|---|

| Basic Character | Exhibits basic properties due to amino groups | 3-5 (estimated for diprotonated form) |

| Effect of Chloro Substituent | Electron-withdrawing effect reduces basicity | Reduces pKa by ~0.5-1.0 units |

| Effect of Methyl Substituent | Electron-donating effect increases basicity | Increases pKa by ~0.2-0.5 units |

| pH in Aqueous Solution | Acidic due to hydrochloride salt | <7 (acidic) |

Thermal Stability and Decomposition Behavior

Thermal analysis of 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride reveals characteristic decomposition behavior at elevated temperatures. The compound exhibits thermal decomposition beginning at 263°C [2] [6], marking the onset of structural breakdown and mass loss.

Under ambient conditions, the hydrochloride salt demonstrates excellent stability [1] [29], making it suitable for routine handling and storage. Recommended storage conditions include maintenance in a dark place under inert atmosphere at room temperature [2] [29], which prevents photodegradation and oxidative deterioration.

Thermogravimetric analysis would be expected to show stepwise mass loss patterns characteristic of organic hydrochloride salts [30] [31]. The initial decomposition likely involves loss of hydrogen chloride gas, followed by thermal degradation of the organic aromatic framework [30] [31]. This thermal behavior is typical for aromatic amine hydrochlorides, where the ionic bond breaks before extensive organic decomposition occurs.

The decomposition products anticipated from thermal analysis include hydrogen chloride gas and various organic fragments resulting from aromatic ring breakdown [30] [31]. Thermogravimetric analysis coupled with mass spectrometry would provide detailed identification of evolved gases and decomposition pathways, offering insights into thermal stability mechanisms.

Practical implications of the thermal properties include the need for temperature control during processing and the potential for thermal hazards above 250°C. The compound's stability at room temperature supports its utility in pharmaceutical and chemical applications where thermal stability is required.

| Property | Value/Description | Analysis Method |

|---|---|---|

| Decomposition Temperature | 263°C (with decomposition) | Melting point determination |

| Stability at Room Temperature | Stable under normal conditions | Storage stability studies |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature | Manufacturer recommendations |

| Thermal Behavior | Undergoes thermal decomposition above 250°C | Thermogravimetric analysis (expected) |

| Degradation Products | Hydrogen chloride, organic fragments | TGA-MS (expected) |

GHS Hazard Statements

H252 (100%): Self-heating in large quantities;

may catch fire [Warning Self-heating substances and mixtures]

Pictograms

Flammable